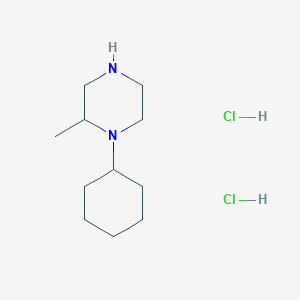
1-Cyclohexyl-2-methyl-piperazine dihydrochloride
説明
1-Cyclohexyl-2-methyl-piperazine dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Cyclohexyl-2-methyl-piperazine dihydrochloride, a member of the piperazine family, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is known for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders, as well as its interactions with various biological targets.
This compound is characterized by its unique structure, which includes a cyclohexyl group and a methyl group attached to the piperazine ring. This configuration influences its biological activity by enabling interactions with specific receptors in the body. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing physiological pathways. For instance, it has been shown to interact with opioid receptors, which are crucial in pain modulation and reward mechanisms .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Neurological Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate neurotransmitter systems is under investigation for therapeutic applications .
- Anticancer Properties : Preliminary studies suggest that derivatives of piperazine compounds can demonstrate cytotoxic effects against various cancer cell lines. The mechanism typically involves inducing apoptosis or inhibiting cell proliferation through receptor-mediated pathways .
- Antimicrobial Activity : Some studies have explored the antimicrobial potential of piperazine derivatives, including their efficacy against bacterial strains and fungi. The results indicate promising activity, warranting further exploration in drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Study : A study evaluated the effects of various piperazine derivatives on μ-opioid receptors. The findings suggested that modifications to the piperazine structure could enhance receptor affinity and selectivity, indicating potential for developing new analgesics .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa, CaCo-2), with IC50 values indicating effective concentrations for inhibiting cell growth. Notably, some derivatives showed selectivity towards specific cancer types, suggesting tailored therapeutic strategies .
- Antimicrobial Screening : High-throughput screening against Mycobacterium tuberculosis revealed that several piperazine compounds, including analogs of this compound, displayed MIC values below 20 µM, indicating strong inhibitory potential against bacterial growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Imatinib | Tyrosine kinase inhibitor | Blocks signaling pathways in cancer cells |
| Sildenafil | PDE5 inhibitor | Enhances vasodilation and blood flow |
| This compound | Opioid receptor modulation | Alters pain perception and emotional response |
特性
IUPAC Name |
1-cyclohexyl-2-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBAGMNWHLYLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















